molecular formula C15H10N2O2 B13767509 8-Nitro-6-phenylquinoline CAS No. 68527-70-8

8-Nitro-6-phenylquinoline

Cat. No.: B13767509
CAS No.: 68527-70-8
M. Wt: 250.25 g/mol
InChI Key: BCLHTQDIOYYNKP-UHFFFAOYSA-N
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Description

8-Nitro-6-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H10N2O2. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. The compound is characterized by the presence of a nitro group at the 8th position and a phenyl group at the 6th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-6-phenylquinoline typically involves the nitration of 6-phenylquinoline. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes in the presence of acidic or basic catalysts. The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from 80°C to 150°C .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent quality and yield. Catalysts such as sulfuric acid or hydrochloric acid are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 8-Nitro-6-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Nitro-6-phenylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Nitro-6-phenylquinoline is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of DNA synthesis and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a nitro group and a phenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .

Properties

CAS No.

68527-70-8

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

8-nitro-6-phenylquinoline

InChI

InChI=1S/C15H10N2O2/c18-17(19)14-10-13(11-5-2-1-3-6-11)9-12-7-4-8-16-15(12)14/h1-10H

InChI Key

BCLHTQDIOYYNKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CC=N3)[N+](=O)[O-]

Origin of Product

United States

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